Tetrahydro-2H-pyran-4-sulfonyl chloride

Vue d'ensemble

Description

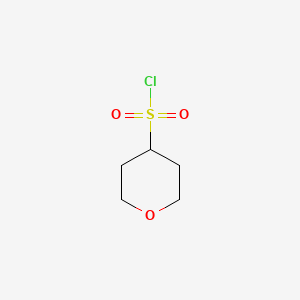

Tetrahydro-2H-pyran-4-sulfonyl chloride is a chemical compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a tetrahydropyran ring, which is a six-membered cyclic ether with five carbon atoms and one oxygen atom, and a sulfonyl chloride group attached to the fourth carbon of the ring. This functional group is known for its reactivity and ability to be transformed into various other functional groups, making it a valuable building block in the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of tetrahydro-2H-pyran derivatives can be achieved through various methods. For instance, polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds, which are structurally related to tetrahydro-2H-pyrans, can be synthesized by reacting pentafluoropyridine with sodium phenylsulfinate and an appropriate diamine, demonstrating the versatility of sulfonyl-containing compounds in synthesis . Additionally, magnetic iron oxide supported phenylsulfonic acid has been used as an efficient nanocatalyst for the green synthesis of tetrahydrobenzo[b]pyrans, highlighting the potential for environmentally friendly synthesis methods involving sulfonyl groups .

Molecular Structure Analysis

The molecular structure of tetrahydro-2H-pyran derivatives can be quite diverse, depending on the substituents attached to the ring system. For example, the title compound in one study adopts a cis-fused conformation between the pyrrolidine and dihydropyran rings, with the sulfonyl group displaying a distorted tetrahedral geometry . This indicates that the sulfonyl group can influence the overall conformation and geometry of the tetrahydro-2H-pyran derivatives.

Chemical Reactions Analysis

Tetrahydro-2H-pyran derivatives can undergo a variety of chemical reactions due to the presence of the reactive sulfonyl group. Consecutive reactions with sulfoximines have been used to synthesize 6-sulfonimidoylmethyl-3,4-dihydro-2H-pyrans, showcasing the reactivity of sulfonyl-containing compounds in creating complex molecules with high regio- and chemoselectivity . Furthermore, sulfonic acid-functionalized pyridinium chloride has been utilized as a catalyst for the synthesis of tetrahydrobenzo[b]pyran derivatives, indicating the role of sulfonyl groups in facilitating multi-component condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydro-2H-pyran derivatives are influenced by the presence of the sulfonyl group. The sulfonyl group's reactivity allows for the synthesis of various polysubstituted ring-fused systems, which can have different physical and chemical properties . The use of sulfonic acid-functionalized nanoparticles as catalysts for the synthesis of tetrahydrobenzo[b]pyrans and dihydropyrano[2,3-c]pyrazole derivatives further illustrates the impact of the sulfonyl group on the properties of the resulting compounds, such as their solubility, stability, and reactivity .

Applications De Recherche Scientifique

Synthesis and Isomerization

- Rhodium-catalyzed Reactions : Tetrahydro-2H-pyran-4-sulfonyl chloride is utilized in Rh-catalyzed isomerization and intramolecular redox reactions. For example, arylmethyl 4-(sulfonyl)-3-butynyl ether, when heated with a Rhodium catalyst, produces 2-aryl-3-(sulfonyl)-5,6-dihydro-2H-pyran in good yield. This process demonstrates high regioselectivity and is significant for synthesizing dihydropyrans and ketoolefins (Shikanai et al., 2009).

Heterocyclic Sulfonamides and Sulfonyl Fluorides

- Synthesis of Sulfonyl Compounds : A sulfur-functionalized aminoacrolein derivative is used for synthesizing heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. This approach includes a 3-step parallel medicinal chemistry protocol for synthesizing pyrazole-4-sulfonamides, demonstrating the versatility of this compound in creating diverse sulfonyl compounds (Tucker et al., 2015).

Synthesis of Push-Pull Alkenes

- Preparation of β-Alkoxyl Vinyl Trifluoromethyl Sulfones : this compound is involved in the preparation of push-pull alkenes like β-ethoxy vinyl trifluoromethyl sulfone. This process involves reacting trifluoromethanesulfonyl chloride with vinyl ether, highlighting its role in the synthesis of complex organic molecules (Shizheng et al., 1998).

Catalysis and Multi-Component Reactions

- Catalytic Applications : The compound is employed in catalysis, such as in the mechanosynthesis of 4H-pyrans using a sulfonic acid-functionalized ionic liquid, indicating its utility in facilitating complex organic reactions (Khaligh et al., 2019).

Gas-Phase Pyrolysis Studies

- Kinetics and Mechanism of Pyrolysis : In gas-phase pyrolysis studies, this compound derivatives are used to understand the kinetics and mechanisms involved in the pyrolysis of certain compounds. For example, the pyrolysis kinetics of tetrahydropyranyl phenoxy ethers were studied to gain insights into reaction pathways and rate laws, indicating the compound's utility in understanding complex chemical processes (Álvarez-Aular et al., 2018).

Synthesis of Diverse Chemical Structures

- Chemical Synthesis : The chemical is instrumental in synthesizing diverse chemical structures such as pyrazole-4-sulfonyl chlorides, 6-sulfonimidoylmethyl-3,4-dihydro-2H-pyrans, and other heterocyclic compounds. These syntheses showcase the compound's versatility in creating a wide range of chemically significant molecules (Sokolyuk et al., 2015).

Photochemical Applications

- Photosensitive Polybenzoxazole Synthesis : this compound is used in the synthesis of photosensitive polybenzoxazole precursors, indicating its role in the development of photochemically active materials (Hsu et al., 2003).

Electrosynthesis

- Electrosynthesis of δ-Lactones : It plays a role in the electrosynthesis of halogenated δ-lactones, demonstrating its utility in electrochemical reactions and the synthesis of complex organic structures (Quintanilla et al., 2011).

Organocatalysis

- Organocatalysis for Tetrahydropyranylation : The compound is effective as an organocatalyst for the tetrahydropyranylation of alcohols, showcasing its potential in catalytic processes and the synthesis of organically significant compounds (Mahato et al., 2017).

Orientations Futures

Mécanisme D'action

Mode of Action

It’s known that derivatives of tetrahydropyran, such as 2-tetrahydropyranyl (thp-) ethers, are commonly used as protecting groups in organic synthesis . They are formed from the reaction of alcohols and 3,4-dihydropyran . The exact interaction of Tetrahydro-2H-pyran-4-sulfonyl chloride with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It’s known that tetrahydropyran derivatives play a role in organic synthesis

Propriétés

IUPAC Name |

oxane-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3S/c6-10(7,8)5-1-3-9-4-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSBPTQNEOJFBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627191 | |

| Record name | Oxane-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

338453-21-7 | |

| Record name | Oxane-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxane-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Fmoc-3-endo-aminobicyclo[2.2.1]-hept-5-ene-2-endo-carboxylic acid](/img/structure/B1322507.png)

![[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine](/img/structure/B1322527.png)

![1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B1322541.png)

![4-[(4-Fluorophenyl)methyl]aniline](/img/structure/B1322542.png)